molecular formula C12H17ClINO B1395486 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride CAS No. 1219976-54-1

3-[(2-Iodophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1395486
CAS No.: 1219976-54-1
M. Wt: 353.63 g/mol
InChI Key: OYFHNKYHRNECNY-UHFFFAOYSA-N
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Description

3-[(2-Iodophenoxy)methyl]piperidine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C12H17ClINO and a molecular weight of 353.63 g/mol .

Preparation Methods

The synthesis of 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride involves several steps, typically starting with the iodination of phenol to produce 2-iodophenol. This intermediate is then reacted with piperidine in the presence of a suitable base to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

3-[(2-Iodophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(2-Iodophenoxy)methyl]piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a tool in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

3-[(2-Iodophenoxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:

  • 3-[(2-Bromophenoxy)methyl]piperidine hydrochloride
  • 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride
  • 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride These compounds share a similar structure but differ in the halogen atom attached to the phenoxy group. The uniqueness of this compound lies in its specific iodine substitution, which can influence its reactivity and biological activity .

Properties

IUPAC Name

3-[(2-iodophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFHNKYHRNECNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219976-54-1
Record name Piperidine, 3-[(2-iodophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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